9-(Trimethylsilyl)-9H-purine-6-carbonitrile
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Overview
Description
9-(Trimethylsilyl)-9H-purine-6-carbonitrile: is an organic compound that features a purine ring substituted with a trimethylsilyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trimethylsilyl)-9H-purine-6-carbonitrile typically involves the introduction of the trimethylsilyl group and the cyano group onto the purine ring. One common method is the reaction of a purine derivative with trimethylsilyl chloride and a cyanide source under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted purine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Hydrolysis: Formation of hydroxylated purine derivatives.
Scientific Research Applications
Chemistry: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile is used as an intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit antiviral, anticancer, or antimicrobial properties .
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-(Trimethylsilyl)-9H-purine-6-carbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Trimethylsilyl cyanide: Used as a reagent in organic synthesis.
Trimethylsilyl isothiocyanate: An ambident nucleophile used in various reactions.
Tris(trimethylsilyl)silane: A radical-based reagent in organic chemistry.
Uniqueness: 9-(Trimethylsilyl)-9H-purine-6-carbonitrile is unique due to its combination of a purine ring with both a trimethylsilyl group and a cyano group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
116168-75-3 |
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Molecular Formula |
C9H11N5Si |
Molecular Weight |
217.30 g/mol |
IUPAC Name |
9-trimethylsilylpurine-6-carbonitrile |
InChI |
InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3 |
InChI Key |
KYFPVFFVGGAAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)C#N |
Origin of Product |
United States |
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